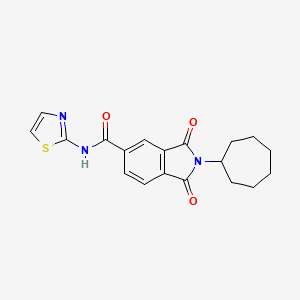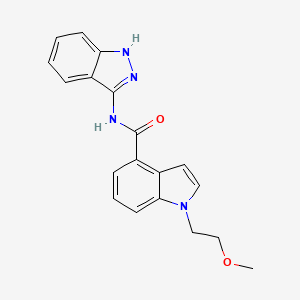![molecular formula C16H13FN4OS2 B10993104 N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10993104.png)
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide is a fascinating compound with a complex structure. Let’s break it down:
Preparation Methods
The synthetic routes for this compound involve several steps. Here are some key methods:
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can convert specific functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions occur at specific sites.
Major products formed from these reactions depend on the specific reaction conditions and substituents.
Scientific Research Applications
Medicine: Research suggests potential antitumor, antibacterial, and anti-inflammatory activities for this compound.
Chemistry: It serves as a synthon in drug development.
Industry: Its derivatives find applications in various fields, including antiviral agents and antiulcer drugs.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs of this compound, its unique structure sets it apart. Similar compounds include imidazole derivatives and other 1,3,4-thiadiazoles.
Properties
Molecular Formula |
C16H13FN4OS2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C16H13FN4OS2/c17-12-4-2-1-3-11(12)15-18-10(8-23-15)7-13(22)19-16-21-20-14(24-16)9-5-6-9/h1-4,8-9H,5-7H2,(H,19,21,22) |
InChI Key |
KNNCBVTUIMUNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B10993024.png)
![N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide](/img/structure/B10993030.png)
![1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B10993033.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B10993034.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B10993051.png)
![4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid](/img/structure/B10993067.png)

![2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10993087.png)
![N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10993088.png)

![methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10993094.png)
